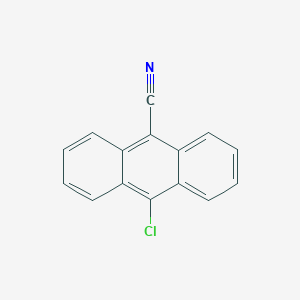

10-氯蒽-9-腈

描述

10-Chloroanthracene-9-carbonitrile is a chlorinated derivative of anthracene with applications in various chemical reactions and studies in molecular structures. This compound is part of a broader family of anthracene derivatives that are of interest due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of chlorinated anthracenes, including compounds similar to 10-Chloroanthracene-9-carbonitrile, typically involves techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, Sultan et al. (2017) described the synthesis of chlorinated ethanoanthracenes using such methods, highlighting the complexity and precision required in these synthesis processes (Sultan et al., 2017).

Molecular Structure Analysis

The molecular structure of chloroanthracene derivatives is characterized by planar anthracene skeletons and symmetry, as shown in studies like the one by Yannoni et al. (1965) on 9,9,10,10-tetrachloroanthracene (Yannoni et al., 1965). These structural characteristics are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions and Properties

Chloroanthracenes participate in various chemical reactions, such as the solvent-dependent quenching of excited states and formation of radical anions, as explored by Nakayama et al. (1997) (Nakayama et al., 1997). These reactions are significant for the synthesis of new compounds and understanding the electron transfer processes.

Physical Properties Analysis

The physical properties of chloroanthracenes like 10-Chloroanthracene-9-carbonitrile, such as crystal structure and bond distances, are key to their applications in material science and chemistry. For instance, the study by Ko et al. (2019) provides insights into the physical structure of similar anthracene derivatives (Ko et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for practical applications. The research by Sultan et al. (2017) on the relative stabilities of chlorinated ethanoanthracenes gives an example of how these properties are assessed and utilized (Sultan et al., 2017).

科学研究应用

蒽二腈的光化学反应:在特定条件下辐照 9,10-蒽二腈会导致形成各种化合物,包括 9-亚甲基氨基-10-蒽腈。本研究深入了解蒽衍生物的光化学行为 (Freccero, Mella, & Albini, 1994)。

光催化氧化:研究 9,10-二氰蒽敏化的某些化合物的光氧化,揭示了竞争性单线态氧和电子转移光氧化反应的机理。这对于理解蒽衍生物的光催化性质至关重要 (Gollnick & Schnatterer, 1986)。

溶剂依赖性猝灭:研究表明,在乙腈中,9,10-二氯蒽与某些二烯形成的激基复合物会产生蒽自由基阴离子作为脱氯的中间体,证明了蒽衍生物的溶剂依赖性反应 (Nakayama et al., 1997)。

低功率上转换的三线态受体:已经合成了新的蒽衍生物,用于高效的绿光到蓝光低功率上转换,展示了这些化合物在光物理应用中的潜力 (Liang et al., 2013)。

氯代乙基蒽的合成和表征:已经合成和表征了与蒽衍生物相关的氯代乙基蒽,展示了这些化合物的多样化学性质 (Sultan et al., 2017)。

氯蒽与 NO3 自由基的大气反应:对 9-氯蒽(一种氯代多环芳烃)的研究调查了其 NO3 引发的大气转化,提供了对这类化合物环境影响的见解 (Dang et al., 2015)。

溶剂性质对激发态的影响:研究了特定蒽衍生物的光物理行为,重点介绍了溶剂性质如何影响这些化合物的激发态 (Bylińska & Wiczk, 2022)。

安全和危害

The safety data sheet (SDS) for 10-Chloroanthracene-9-carbonitrile is available from the manufacturer . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection, and to avoid breathing dust, fume, gas, mist, vapors, or spray .

属性

IUPAC Name |

10-chloroanthracene-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDVTSKVEUHDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346994 | |

| Record name | 10-chloroanthracene-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Chloroanthracene-9-carbonitrile | |

CAS RN |

1213-82-7 | |

| Record name | 10-chloroanthracene-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

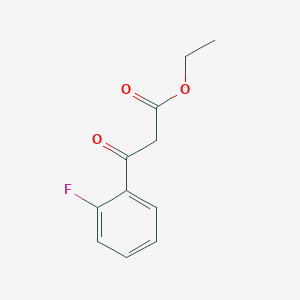

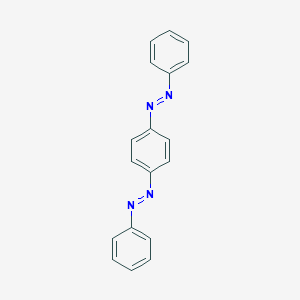

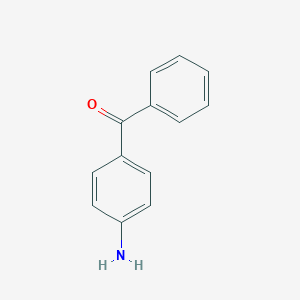

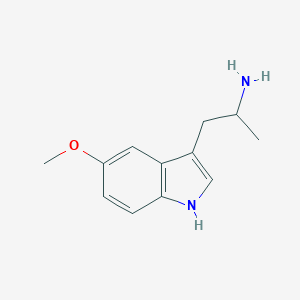

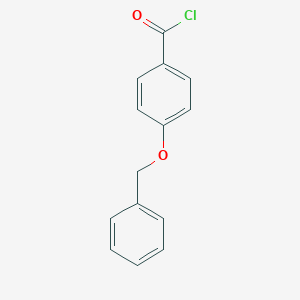

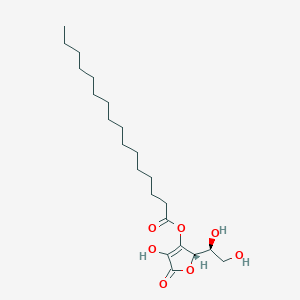

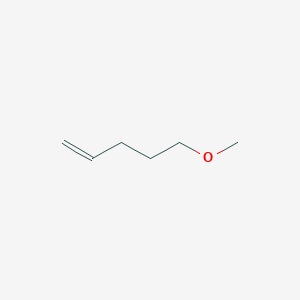

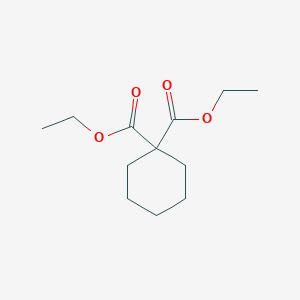

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。